molecular formula C26H22N2O8 B5164396 4-{[4-(acetylamino)phenyl]amino}-2,3-bis(benzoyloxy)-4-oxobutanoic acid

4-{[4-(acetylamino)phenyl]amino}-2,3-bis(benzoyloxy)-4-oxobutanoic acid

Cat. No. B5164396
M. Wt: 490.5 g/mol
InChI Key: UDBDQWFXTYJABA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[4-(acetylamino)phenyl]amino}-2,3-bis(benzoyloxy)-4-oxobutanoic acid, commonly known as ABT-263, is a small molecule inhibitor that targets the B-cell lymphoma 2 (BCL-2) family of proteins. ABT-263 has been extensively studied for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.

Mechanism of Action

ABT-263 targets the 4-{[4-(acetylamino)phenyl]amino}-2,3-bis(benzoyloxy)-4-oxobutanoic acid family of proteins, which play a critical role in regulating apoptosis. The 4-{[4-(acetylamino)phenyl]amino}-2,3-bis(benzoyloxy)-4-oxobutanoic acid family includes both anti-apoptotic and pro-apoptotic proteins. ABT-263 specifically targets the anti-apoptotic proteins, such as 4-{[4-(acetylamino)phenyl]amino}-2,3-bis(benzoyloxy)-4-oxobutanoic acid, BCL-XL, and BCL-W, which are overexpressed in many types of cancer cells. By inhibiting these proteins, ABT-263 promotes apoptosis and cell death in cancer cells.
Biochemical and Physiological Effects:
ABT-263 has been shown to induce apoptosis in cancer cells both in vitro and in vivo. It has also been shown to inhibit tumor growth in animal models of various types of cancer. ABT-263 has a high affinity for the anti-apoptotic proteins and has been shown to be effective even in cancer cells that are resistant to other chemotherapeutic agents.

Advantages and Limitations for Lab Experiments

ABT-263 has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high affinity for its target proteins, making it a potent inhibitor. However, ABT-263 also has some limitations. It has poor solubility in aqueous solutions, which can make it difficult to work with in some experiments. It also has a short half-life, which can limit its effectiveness in vivo.

Future Directions

There are several potential future directions for research on ABT-263. One area of focus is on developing more potent and selective inhibitors of the 4-{[4-(acetylamino)phenyl]amino}-2,3-bis(benzoyloxy)-4-oxobutanoic acid family of proteins. Another area of research is on developing combination therapies that include ABT-263 with other chemotherapeutic agents to enhance its effectiveness. Additionally, there is ongoing research on developing ABT-263 as a therapeutic agent for other diseases, such as sickle cell anemia and autoimmune disorders.

Synthesis Methods

ABT-263 can be synthesized through a multi-step process starting with commercially available starting materials. The synthesis involves several reactions including acylation, amidation, and esterification. The final product is obtained through purification using column chromatography.

Scientific Research Applications

ABT-263 has been extensively studied for its potential as an anticancer agent. It has shown promising results in preclinical studies for the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. ABT-263 works by inhibiting the anti-apoptotic proteins in cancer cells, leading to apoptosis and cell death.

properties

IUPAC Name

4-(4-acetamidoanilino)-2,3-dibenzoyloxy-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O8/c1-16(29)27-19-12-14-20(15-13-19)28-23(30)21(35-25(33)17-8-4-2-5-9-17)22(24(31)32)36-26(34)18-10-6-3-7-11-18/h2-15,21-22H,1H3,(H,27,29)(H,28,30)(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDBDQWFXTYJABA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C(C(C(=O)O)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.